

Sophoraflavanone I: In Vitro Assay Protocols and Application Notes

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Compound of Interest

Compound Name: *Sophoraflavanone I*

Cat. No.: *B15139084*

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Note on Nomenclature: The compound "**Sophoraflavanone I**" is not widely documented in the scientific literature. It is presumed that the intended compound of interest is Sophoraflavanone G (SG), a well-researched isoprenylated flavanone isolated from plants of the Sophora genus, such as *Sophora flavescens*. This document will proceed with protocols and data pertaining to Sophoraflavanone G.

Introduction

Sophoraflavanone G (SG) is a bioactive flavonoid that has garnered significant interest for its diverse pharmacological activities.[1] Preclinical in vitro studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, and antimicrobial agent.[1][2][3][4] These properties make SG a compelling candidate for further investigation in drug discovery and development. This document provides detailed protocols for key in vitro assays to evaluate the efficacy of SG and summarizes its reported biological activities. The primary mechanisms of action for SG's anti-inflammatory effects involve the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).[5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Sophoraflavanone G across various assays.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Sophoraflavanone G

Assay Type	Cell Line/System	Target	IC ₅₀ / Effective Concentration	Reference
PGE ₂ Production	LPS-stimulated RAW 264.7 cells	COX-2	Inhibition at 1-50 μM	[6]
NO Production	LPS-stimulated RAW 264.7 cells	iNOS	Inhibition at 2.5-20 μM	[5]
α-glucosidase Inhibition	Enzyme Assay	α-glucosidase	IC ₅₀ : 37 μM	
Fatty Acid Synthase (FAS) Inhibition	Enzyme Assay	FAS	IC ₅₀ : 6.7 ± 0.2 μM	

Table 2: Anticancer and Cytotoxic Activity of Sophoraflavanone G

Assay Type	Cell Line	Activity	IC ₅₀ / Effective Concentration	Reference
Cytotoxicity (MTT Assay)	KG-1a (Leukemia)	Proliferation Inhibition	IC ₅₀ : 16.5 μM	[7]
Cytotoxicity (MTT Assay)	EoL-1 (Leukemia)	Proliferation Inhibition	IC ₅₀ : 40.3 μM	[7]
Cytotoxicity (MTT Assay)	HL-60 (Leukemia)	Viability Reduction	Effective at 3-30 μM	[8]
Cytotoxicity (MTT Assay)	MDA-MB-231 (Breast Cancer)	Viability Reduction	Time/Dose-dependent	[3]

Table 3: Antioxidant and Antimicrobial Activity of Sophoraflavanone G

Assay Type	System	Activity	IC ₅₀ / Effective Concentration	Reference
DPPH Radical Scavenging	Chemical Assay	Antioxidant	IC ₅₀ : 5.26 µg/mL	
Antimicrobial	Methicillin-resistant S. aureus (MRSA)	Growth Inhibition	MIC: 3.13-6.25 µg/mL	[9]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of Sophoraflavanone G on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]

Materials:

- Sophoraflavanone G (SG) stock solution (e.g., in DMSO)
- Target cells (e.g., RAW 264.7 macrophages, KG-1a leukemia cells)
- Complete culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
- Multi-well spectrophotometer (plate reader)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO_2 humidified atmosphere to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of SG in complete culture medium. Remove the old medium from the wells and add 100 μL of the SG dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SG concentration) and a no-cell blank (medium only).
- **Incubation:** Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO_2 .
- **MTT Addition:** After incubation, add 10-20 μL of the 5 mg/mL MTT solution to each well.[12]
- **Formazan Formation:** Incubate the plate for another 3-4 hours at 37°C .[14] During this time, viable cells will metabolize MTT into insoluble purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
- **Absorbance Reading:** Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
- **Calculation:** Calculate the percentage of cell viability using the following formula:
 - % Viability = $[(\text{Absorbance of Sample} - \text{Absorbance of Blank}) / (\text{Absorbance of Vehicle Control} - \text{Absorbance of Blank})] \times 100$

Anti-inflammatory Activity Assessment

2.1. Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (NO_2^-), in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound.[15]

Materials:

- RAW 264.7 macrophage cells
- Lipopolysaccharide (LPS)
- Sophoraflavanone G (SG)
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.[16]
- Sodium nitrite (NaNO_2) standard solution
- 96-well plate and plate reader (540-550 nm)

Procedure:

- Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various non-toxic concentrations of SG (determined from the MTT assay) for 1-2 hours.
- Stimulation: Induce inflammation by adding LPS (e.g., 1 $\mu\text{g}/\text{mL}$) to the wells (except for the negative control).
- Incubation: Incubate for 24 hours at 37°C and 5% CO_2 .
- Supernatant Collection: After incubation, carefully collect 50-100 μL of the cell culture supernatant from each well and transfer to a new 96-well plate.
- Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 μM to 1.56 μM) in culture medium.
- Griess Reaction: Add 100 μL of the freshly prepared Griess reagent to each well containing the supernatant and standards.[15]
- Incubation and Reading: Incubate at room temperature for 10-15 minutes in the dark.[16] Measure the absorbance at 540 nm.

- Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

2.2. Pro-inflammatory Cytokine (TNF- α , IL-6) Quantification (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines such as TNF- α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17]

Materials:

- ELISA kit for the specific cytokine (e.g., human or mouse TNF- α or IL-6) containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution.
- Cell culture supernatants (prepared as in the Griess Assay protocol).
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- 96-well ELISA plate and plate reader (450 nm).

Procedure:

- Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C, as per the kit manufacturer's instructions.
- Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.
- Sample and Standard Incubation: Wash the plate. Add 100 μ L of cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[18]
- Detection Antibody: Wash the plate. Add the biotin-conjugated detection antibody and incubate for 1-2 hours at room temperature.
- Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

- **Substrate Development:** Wash the plate. Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes) in the dark.[18]
- **Stop Reaction:** Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
- **Reading and Calculation:** Immediately read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples based on the standard curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of Sophoraflavanone G to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which is indicated by a color change from purple to yellow.

[19]

Materials:

- Sophoraflavanone G (SG)
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)[19]
- Methanol or ethanol
- Positive control (e.g., Ascorbic acid or Trolox)
- 96-well plate and plate reader (517 nm)

Procedure:

- **Sample Preparation:** Prepare various concentrations of SG and the positive control in methanol.
- **Reaction Setup:** In a 96-well plate, add 100 μ L of the DPPH working solution to 100 μ L of each sample concentration.[20]
- **Controls:** Prepare a blank (methanol only) and a control (100 μ L methanol + 100 μ L DPPH solution).

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
- Absorbance Reading: Measure the absorbance at 517 nm.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula:
 - % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
 - The IC₅₀ value (the concentration of SG required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

Western Blot Analysis for Protein Expression

This protocol is used to detect the expression levels of specific proteins (e.g., iNOS, COX-2, p-p65, p-JNK) in cell lysates.

Materials:

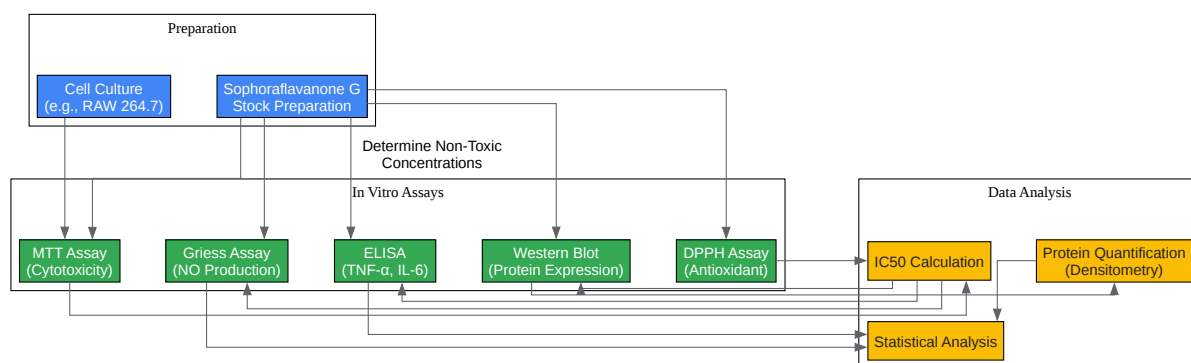
- Cell lysates (prepared from cells treated with SG and/or LPS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific to target proteins, e.g., anti-iNOS, anti-COX-2, anti-p65, anti-Lamin B1, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL (Enhanced Chemiluminescence) substrate

- Chemiluminescence imaging system

Procedure:

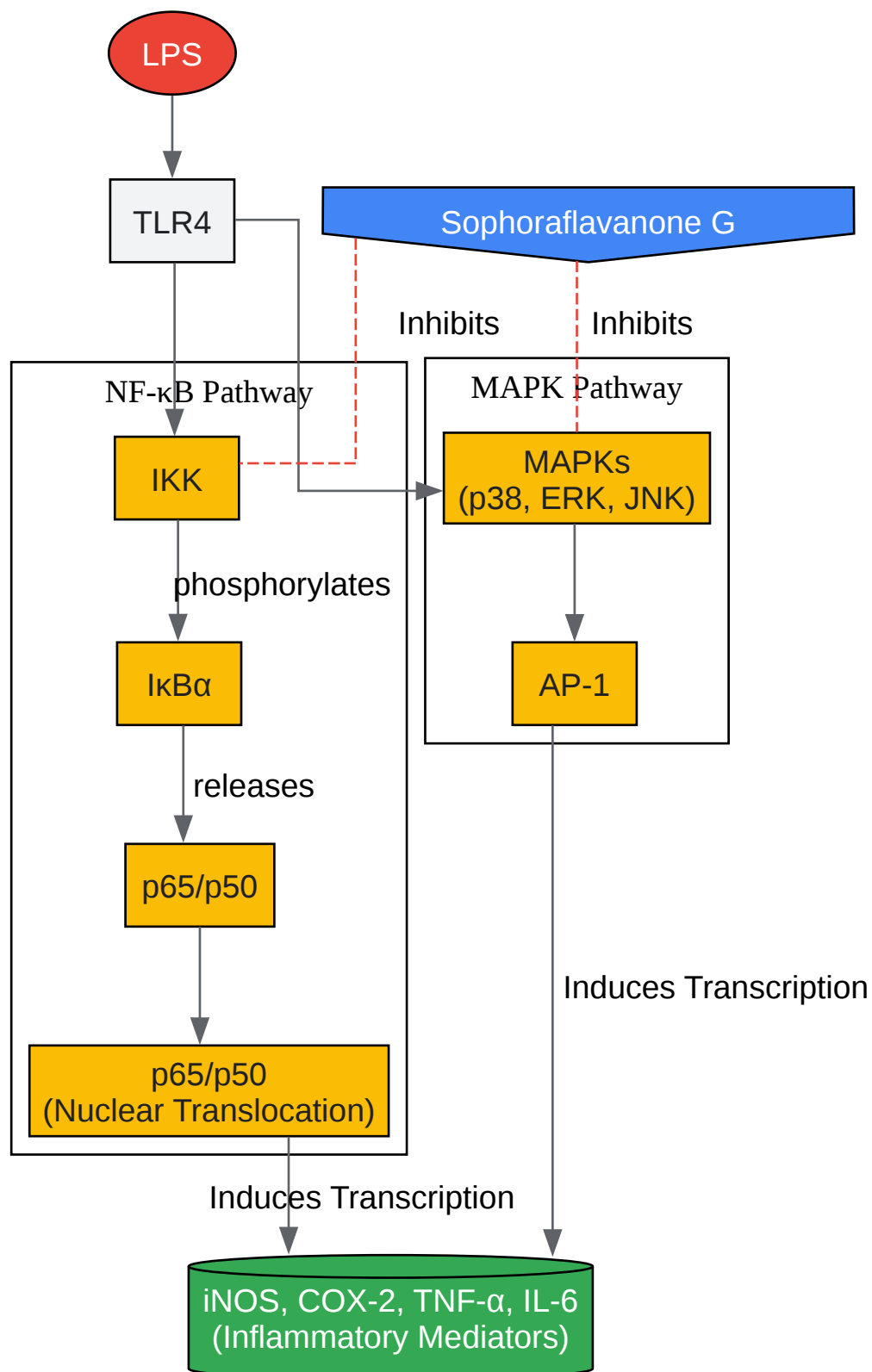
- Cell Lysis and Protein Quantification: Lyse treated cells with ice-cold RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.
- Nuclear/Cytoplasmic Fractionation (for NF- κ B translocation):
 - Harvest cells and resuspend in a hypotonic buffer on ice to swell the cells.[21]
 - Lyse the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.
 - Centrifuge at low speed (e.g., 700-1000 x g) to pellet the nuclei.[21]
 - The supernatant is the cytoplasmic fraction.
 - Wash the nuclear pellet and lyse it with a nuclear extraction buffer.
 - Quantify protein in both fractions.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[22]
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualization: Wash the membrane again. Apply the ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β -actin for whole-cell lysates, Lamin B1 for nuclear fractions).

Visualizations



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Caption: General workflow for in vitro evaluation of Sophoraflavanone G.



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Caption: Inhibition of LPS-induced inflammatory pathways by Sophoraflavanone G.

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